4-Amino-2-bromo-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
4-amino-2-bromo-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSWTGBQDGUJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration for Regioselective Functionalization
The benzamide core is first nitrated at the para position using a mixed acid system (HNO₃/H₂SO₄). The electron-withdrawing amide group directs nitration to the 4-position, yielding 4-nitro-N,N-dimethylbenzamide.
Reaction Parameters
Bromination Using HBr/FeBr₃
Bromination of 4-nitro-N,N-dimethylbenzamide employs FeBr₃ as a Lewis acid to enhance electrophilic substitution. The nitro group directs bromine to the ortho position (2-position), forming 2-bromo-4-nitro-N,N-dimethylbenzamide.
| Parameter | Value |
|---|---|
| HBr concentration | 48% |
| FeBr₃ loading | 1.2 equiv |
| Reaction time | 6 hours |
| Yield | 78% |
This two-step sequence achieves an overall yield of 64% but generates acidic waste requiring neutralization.
Oxidative Amidation of 2-Bromo-4-nitrobenzaldehyde
Aldehyde-to-Amide Conversion
Oxidative amidation bypasses traditional acid chloride intermediates. 2-Bromo-4-nitrobenzaldehyde reacts with dimethylamine in the presence of Co(NO₃)₂·6H₂O as a catalyst, forming 2-bromo-4-nitro-N,N-dimethylbenzamide via a hemiaminal intermediate.
Optimized Conditions
Advantages Over Conventional Methods
This method eliminates the need for moisture-sensitive reagents (e.g., SOCl₂) and reduces reaction steps. The cobalt catalyst is recoverable, enhancing cost efficiency.
Reduction of Nitro to Amino Group
Catalytic Hydrogenation
2-Bromo-4-nitro-N,N-dimethylbenzamide undergoes hydrogenation using Pd/C (10% w/w) in methanol. The nitro group is selectively reduced to an amine without affecting the bromine substituent.
| Parameter | Value |
|---|---|
| H₂ pressure | 3 atm |
| Reaction time | 3 hours |
| Yield | 94% |
Alternative Reducing Agents
For laboratories lacking hydrogenation equipment, Fe/HCl systems offer a viable alternative, albeit with lower yields (72%) and longer reaction times (8 hours).
Comparative Analysis of Methods
| Method | Key Step | Yield | Environmental Impact |
|---|---|---|---|
| Electrochemical bromination | Bromination using HBr | 97.12% | Low (no Br₂ used) |
| Sequential nitration/bromination | FeBr₃-mediated bromination | 64% | Moderate (acidic waste) |
| Oxidative amidation | Co-catalyzed amidation | 89% | Low (recyclable catalyst) |
| Catalytic hydrogenation | Nitro reduction | 94% | Low (H₂ as clean reagent) |
Electrochemical bromination and oxidative amidation emerge as the most sustainable approaches, while sequential nitration/bromination remains widely accessible for small-scale synthesis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and applications of 4-Amino-2-bromo-N,N-dimethylbenzamide with its analogs:
Key Findings from Comparative Studies
Substituent Effects on Reactivity and Solubility: Bromine vs. Amino Groups: Bromine at the 2-position increases molecular weight and lipophilicity (logP ~2.3), whereas the 4-amino group enhances water solubility due to hydrogen bonding .
Synthetic Utility: Brominated benzamides (e.g., 4-Bromo-N,N-dimethylbenzamide) are key substrates in Suzuki-Miyaura cross-coupling reactions, enabling access to biphenyl derivatives for drug discovery . The amino group in 4-Amino-N,N-dimethylbenzamide facilitates further functionalization, such as acylation or alkylation, to generate diverse pharmacophores .
Spectroscopic and Conformational Insights: Solvent-induced shifts in ¹³C NMR chemical shifts and rotational barriers (ΔG⁺) are influenced by electron-withdrawing groups (e.g., bromine) versus electron-donating groups (e.g., amino). Bromine increases rotational barriers around the C–N bond, stabilizing specific conformers .
Biological and Industrial Applications: 4-Amino-N,N-dimethylbenzamide: Used in pharmaceuticals and dyes, with a recovery rate of 80–98% in analytical methods . 4-Bromo-N-[2-(dimethylamino)cyclohexyl]benzamide (Bromadoline): A structurally complex analog identified in seized materials, highlighting the forensic relevance of brominated benzamides .
Q & A
Basic Research Questions
How can synthetic routes for 4-Amino-2-bromo-N,N-dimethylbenzamide be optimized for higher yield and purity?
Methodological approaches include:
- Substituent Reactivity Analysis : Bromine at the 2-position may undergo nucleophilic aromatic substitution (NAS) under controlled conditions (e.g., NaN₃/DMF at 80°C for azide substitution, yielding 85–90% product) .
- Stepwise Functionalization : Introduce the amino group before bromination to avoid side reactions. Evidence from analogous benzamides suggests pre-functionalizing the benzene ring with dimethylamide groups improves regioselectivity .
- Purification Protocols : Use column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates, as demonstrated for structurally similar compounds .
What analytical techniques are critical for characterizing 4-Amino-2-bromo-N,N-dimethylbenzamide?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., bromine at C2 and dimethylamide at C4). Coupling constants (J-values) distinguish para/ortho substituents .
- X-ray Crystallography : Use SHELX programs for crystal structure refinement. SHELXL is robust for resolving halogen-heavy structures, even with twinned data .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~257.1 g/mol) and detects isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
How do substituent positions (bromo, amino, dimethylamide) influence the compound’s reactivity?
- Steric Effects : The dimethylamide group at C4 reduces steric hindrance at C2, favoring bromine substitution. Compare with 4-Bromo-2-fluoro-N,N-dimethylbenzamide, where fluorine’s smaller size increases NAS rates .
- Electronic Effects : Amino groups at C4 donate electrons via resonance, activating the benzene ring for electrophilic substitution at C2. Bromine’s electron-withdrawing nature further directs reactivity .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to explore biological targets of 4-Amino-2-bromo-N,N-dimethylbenzamide?
- Comparative Analog Synthesis : Synthesize derivatives with halogens (e.g., Cl, F) or methyl groups at C2/C4. For example, 5-Bromo-2-chloro-N,N-dimethylbenzamide showed 70–75% yield in methoxy substitution reactions, enabling SAR comparisons .
- In Silico Docking : Use molecular docking tools (AutoDock Vina) to predict binding affinities for enzymes like cytochrome P450. Validate with in vitro assays (e.g., IC₅₀ measurements) .
What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?
- Twinned Data Refinement : SHELXL’s twin refinement module (BASF parameter) handles pseudo-merohedral twinning, common in halogenated benzamides .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to explain packing motifs. Evidence from SHELX-refined structures shows halogen bonds dominate lattice stability .
How can contradictory data on substituent effects be reconciled in mechanistic studies?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs (e.g., DMF-d₇) to distinguish radical vs. polar mechanisms in bromine substitution .
- Multivariate Analysis : Apply principal component analysis (PCA) to datasets from analogs like 2-Bromo-5-fluoro-N,N-dimethylbenzamide and 4-Bromo-2-fluoro-N,N-dimethylbenzamide. PCA identifies dominant variables (e.g., substituent electronegativity) driving reactivity .
What strategies mitigate decomposition during biological assays?
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For analogs like N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide, lyophilization improved stability by 30% .
- Prodrug Design : Mask the amino group with acetyl protection, as seen in Trypanosoma brucei inhibitor studies, to enhance metabolic stability .
Methodological Notes
- Data Sources : Prioritize crystallographic data from SHELX-refined structures and reaction yields from peer-reviewed syntheses .
- Contradictions : Address discrepancies in substituent effects by cross-referencing halogen positioning data (e.g., 2-Bromo vs. 4-Bromo analogs ).
- Ethical Compliance : Ensure synthetic protocols adhere to ACS Green Chemistry principles, particularly in solvent selection (e.g., DMSO recycling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
